Welcome to the BenchChem Online Store!
molecular formula C7H10ClN3OS B8290646 2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-amino)-ethanol CAS No. 932046-82-7

2-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl-amino)-ethanol

Cat. No. B8290646
M. Wt: 219.69 g/mol
InChI Key: UXEXIRWNJRZBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07326715B2

Procedure details

To the solution of 4,6-dichloro-2-methylsulfanylpyrimidine (9.75 g) in methanol (150 ml) was added aminoethanol (3.1 g) and triethylamine (7.5 ml). The mixture was stirred at room temperature for 20 hrs. After removal of solvent under vacuo, the residue was dissolved in isopropanol (15 ml) and ether (30 ml) was then added. The product was collected by filtration.
Quantity
9.75 g
Type
reactant
Reaction Step One
Name
aminoethanol
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([Cl:8])[N:5]=[C:4]([S:9][CH3:10])[N:3]=1.N[CH:12]([OH:14])[CH3:13].C([N:17](CC)CC)C>CO>[Cl:8][C:6]1[N:5]=[C:4]([S:9][CH3:10])[N:3]=[C:2]([NH:17][CH2:13][CH2:12][OH:14])[CH:7]=1

Inputs

Step One
Name
Quantity
9.75 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)SC
Name
aminoethanol
Quantity
3.1 g
Type
reactant
Smiles
NC(C)O
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of solvent under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in isopropanol (15 ml)
ADDITION
Type
ADDITION
Details
ether (30 ml) was then added
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
20 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.